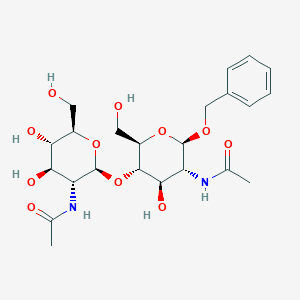

Benzyl N,N'-di-acetyl-b-chitobioside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O11/c1-11(28)24-16-19(31)18(30)14(8-26)34-23(16)36-21-15(9-27)35-22(17(20(21)32)25-12(2)29)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIHNKSMASHGRS-LQNYZTQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Significance of Benzyl N,n Di Acetyl β Chitobioside in Glycoscience

Historical Perspectives on Chitin (B13524) Oligosaccharide Research

The journey to understanding complex carbohydrates like Benzyl (B1604629) N,N'-di-acetyl-β-chitobioside is built upon centuries of foundational research into its parent molecule, chitin. The historical timeline of chitin and its derivatives can be broadly categorized into distinct periods of discovery and application.

The initial discovery of chitin is credited to Henri Braconnot in 1811, who first isolated the substance from mushrooms and named it "fungine". nih.gov A few years later, in 1823, Auguste Odier identified the same substance in the exoskeletons of insects and coined the term "chitin". nih.gov The nitrogenous nature of chitin was revealed by Children in 1824. scbt.com A significant milestone in the derivatization of chitin occurred in 1859 when C. Rouget successfully deacetylated chitin to produce chitosan (B1678972), a discovery that would open up new avenues of research and application. scbt.com The name "chitosan" was later introduced by Hoppe-Seyler in 1894. scbt.com In 1876, Ledderhose hydrolyzed chitin from arthropods and discovered "glykosamin," a fundamental building block of the polymer. researchgate.net

The 20th century saw a surge in research focused on the applications of chitin and its derivatives. Early work in the 1930s and 1940s led to numerous patents, although commercial development was limited. researchgate.net A renewed interest in the 1970s, driven by the need to better utilize shellfish waste, propelled research forward. researchgate.net In recent decades, the focus has shifted towards the biological activities of chitin oligosaccharides, which are more soluble and possess a range of attractive biological properties. nih.gov These oligomers, typically with a degree of polymerization less than 20, are produced through either chemical or enzymatic hydrolysis of chitin and chitosan. nih.gov

Table 1: Key Milestones in Chitin and Chitin Oligosaccharide Research

| Year | Discovery/Event | Key Figure(s) | Significance |

| 1811 | Isolation of "fungine" from mushrooms | Henri Braconnot | First isolation of the polymer that would be named chitin. nih.gov |

| 1823 | Coining of the term "chitin" from insect exoskeletons | Auguste Odier | Established the common name for the biopolymer. nih.gov |

| 1859 | Discovery of chitosan through deacetylation of chitin | C. Rouget | The first major derivative of chitin was created, expanding its potential uses. scbt.com |

| 1876 | Discovery of "glykosamin" from chitin hydrolysis | Ledderhose | Identified a key monomer of chitin. researchgate.net |

| 1970s | Renewed interest in chitin and chitosan applications | Multiple Researchers | Spurred by the need to valorize shellfish waste, leading to expanded research. researchgate.net |

| Late 20th Century - Present | Focus on the biological activities of chitin oligosaccharides | Multiple Researchers | Shift towards studying the functional roles of smaller, more soluble chitin fragments in various biological systems. nih.gov |

Strategic Importance of Chitobioside Derivatives in Chemical Glycobiology

Chemical glycobiology aims to understand the roles of carbohydrates in biological processes using chemical tools. Synthetic oligosaccharides and their derivatives are indispensable in this field, allowing for the correlation of structure with function. Chitobioside derivatives, such as Benzyl N,N'-di-acetyl-β-chitobioside, play a crucial role in this context for several reasons.

Firstly, they serve as well-defined substrates for studying the activity and specificity of carbohydrate-active enzymes, particularly chitinases and glycosyltransferases. The benzyl group provides a hydrophobic aglycone that can be advantageous in certain assay formats and can also serve as a handle for further chemical modification. The defined structure of a synthetic chitobioside allows for precise kinetic studies of enzymes involved in chitin metabolism, which is important in fields ranging from fungal biology to immunology.

Secondly, these derivatives are valuable building blocks in the synthesis of more complex glycans. The benzyl group can act as a protecting group for the anomeric position, which can be selectively removed during a multi-step synthesis of larger oligosaccharides. This allows for the controlled and sequential addition of other monosaccharide units to build complex glycan structures that are found in nature or are designed for specific therapeutic or diagnostic purposes.

Finally, the study of chitobioside derivatives contributes to our understanding of the biological roles of N-acetylglucosamine-containing glycans. These structures are integral components of glycoproteins and glycolipids and are involved in a myriad of cellular processes, including cell-cell recognition, signaling, and immune responses. By providing well-defined molecular probes, chitobioside derivatives enable researchers to investigate these processes with a high degree of precision.

Methodological Advancements Facilitated by Benzyl N,N'-di-acetyl-β-chitobioside

The availability of synthetic chitobiosides like Benzyl N,N'-di-acetyl-β-chitobioside has facilitated several methodological advancements in glycoscience. One of the primary applications is in the development of assays for glycoside hydrolases, the enzymes that cleave glycosidic bonds. While chromogenic or fluorogenic aglycones are often used for high-throughput screening, the benzyl group allows for detection methods such as high-performance liquid chromatography (HPLC) or mass spectrometry. These methods provide more detailed information about the reaction products and can be used to study enzyme kinetics and inhibitor efficacy.

In the realm of synthetic chemistry, the use of benzyl-protected chitobiosides as glycosyl donors or acceptors has been instrumental in the development of efficient strategies for oligosaccharide synthesis. The benzyl group's stability to a wide range of reaction conditions, coupled with its relatively straightforward removal through hydrogenolysis, makes it a valuable tool in the synthetic chemist's arsenal. This has enabled the construction of complex glycans that would be difficult to isolate from natural sources.

Furthermore, the characterization of such synthetic compounds has contributed to the refinement of analytical techniques in glycoscience. The well-defined structure of Benzyl N,N'-di-acetyl-β-chitobioside provides a standard for developing and validating methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the structural elucidation of more complex carbohydrates.

Table 2: Illustrative Applications of Chitobioside Derivatives in Glycoscience

| Application Area | Methodological Advancement | Example of Use |

| Enzyme Assays | Development of specific assays for chitinases and other glycoside hydrolases. | Studying the kinetic parameters of a newly discovered chitinase (B1577495) using HPLC to monitor the cleavage of the benzyl-chitobioside substrate. |

| Synthetic Chemistry | Use as a building block for the synthesis of complex oligosaccharides. | Employing Benzyl N,N'-di-acetyl-β-chitobioside as a glycosyl acceptor in a multi-step synthesis of a bacterial cell wall fragment. |

| Analytical Chemistry | Serving as a standard for the development and validation of analytical methods. | Using the known NMR spectrum of Benzyl N,N'-di-acetyl-β-chitobioside to calibrate and validate a new NMR-based method for carbohydrate analysis. |

Advanced Synthetic Methodologies for Benzyl N,n Di Acetyl β Chitobioside and Its Analogues

Stereoselective Glycosylation Strategies for β-(1→4) Linkages

The controlled construction of the β-(1→4) glycosidic bond is the cornerstone of chitobiose synthesis. The stereochemical outcome is dictated by the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions. A critical factor for achieving the desired β-selectivity in glucosamine (B1671600) glycosylations is the use of a "participating" protecting group at the C-2 position of the glycosyl donor. This group, typically an N-acyl functionality like N-acetyl or N-phthalimido, facilitates the formation of a stable cyclic oxazolinium or related intermediate, which shields the α-face of the anomeric carbon. Subsequent nucleophilic attack by the acceptor alcohol can then only occur from the β-face, ensuring the formation of the 1,2-trans-glycosidic linkage.

Koenigs-Knorr and Helferich-Type Glycosylations

The Koenigs-Knorr reaction, one of the oldest methods for glycosidic bond formation, utilizes a glycosyl halide (typically a bromide or chloride) as the glycosyl donor. The reaction is traditionally promoted by heavy metal salts, such as silver carbonate or silver oxide. The Helferich method is a modification that often employs mercury salts (e.g., mercuric cyanide or mercuric bromide/mercuric oxide) as promoters, and can also utilize glycosyl acetates as donors.

In the context of chitobiose synthesis, a glycosyl donor such as acetobromoglucosamine is activated by the promoter. The neighboring group participation from the N-acyl group at C-2 directs the incoming glycosyl acceptor to the β-position, yielding the desired β-(1→4) linkage with high stereoselectivity. The choice of promoter and reaction conditions can be optimized to improve yields and reaction times. For instance, the addition of a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to significantly accelerate traditional silver(I)-oxide-promoted Koenigs-Knorr reactions. nih.gov

A key synthesis of a chitobiose derivative using a Koenigs-Knorr approach involves the reaction of a 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranosyl bromide donor with a suitably protected glucosamine acceptor possessing a free C-4 hydroxyl group.

| Donor | Acceptor | Promoter/Conditions | Product | Yield | Ref. |

| 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranosyl bromide | Benzyl (B1604629) 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside | AgOTf, 2,4,6-collidine, CH₂Cl₂, -40 °C to rt | Protected Benzyl Chitobioside | 86% | |

| --- | --- | --- | --- | --- | --- |

| Peracetylated Glucosyl Acetate (B1210297) | 4-Methylumbelliferone | BF₃·OEt₂, Pyridine, CH₂Cl₂ | Protected 4-Methylumbelliferyl Glycoside | 94% | nih.gov |

This table presents examples of Koenigs-Knorr and Helferich-type glycosylation reactions.

Glycosyl Trichloroacetimidate (B1259523) and N-Phenyltrifluoroacetimidate Approaches

The glycosyl trichloroacetimidate method, developed by Schmidt, has become one of the most powerful and widely used glycosylation strategies. nih.gov Glycosyl trichloroacetimidate donors are readily prepared from 1-hydroxy sugars and are activated under mildly acidic conditions using a catalytic amount of a Lewis acid, most commonly TMSOTf or boron trifluoride etherate (BF₃·OEt₂). nih.govnih.gov The method is highly efficient and the stereochemical outcome is reliably controlled by neighboring group participation.

For the synthesis of β-linked N-acetylglucosamine disaccharides, a glycosyl donor such as 3,4,6-tri-O-acetyl-N-acetyl-α-D-glucosamine trichloroacetimidate is coupled with a glucosamine acceptor that has a free hydroxyl group at the C-4 position. The N-acetyl group at C-2 ensures the formation of the β-glycoside. A related class of donors, glycosyl N-phenyltrifluoroacetimidates (PTFAI), has also been developed and is noted for its utility in coupling with less reactive acceptors. nih.govnih.gov

| Donor | Acceptor | Promoter/Conditions | Product | Yield | Ref. |

| 3,4,6-Tri-O-acetyl-2-deoxy-2-Troc-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf (cat.), CH₂Cl₂, MS 4Å | Protected β-(1→4) Disaccharide | 92% | bham.ac.uk |

| 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α-D-glucopyranosyl trichloroacetimidate | Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside | TMSOTf (cat.), CH₂Cl₂, -15 °C | Protected Benzyl Chitobioside Analogue | 85% | |

| --- | --- | --- | --- | --- | --- |

This table illustrates the use of glycosyl trichloroacetimidate donors in chitobiose synthesis.

Gold-Catalyzed and Other Lewis Acid-Mediated Glycosylations

In recent years, transition-metal catalysis, particularly with gold, has emerged as a mild and efficient method for glycosylation. Gold(I) catalysts are particularly effective at activating glycosyl donors containing alkyne functionalities, such as glycosyl ortho-alkynylbenzoates. nih.gov This methodology is valued for its catalytic nature, neutral reaction conditions, and orthogonality to other glycosylation methods.

The synthesis of a key chitobiose derivative has been accomplished using a gold-catalyzed reaction. A glycosyl donor equipped with an ortho-(hex-5-yn-1-yl)benzoyl ester at the anomeric position was coupled with a C-4 alcohol acceptor. The reaction, promoted by a catalytic amount of a gold(I) complex, proceeded in high yield to afford the desired β-(1→4) linked disaccharide. Other Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), have also been shown to effectively promote glycosylation using GlcNAc donors, although they may require higher temperatures for sterically hindered acceptors.

| Donor | Acceptor | Promoter/Conditions | Product | Yield | Ref. |

| 3,6-Di-O-acetyl-4-O-TBDMS-2-deoxy-2-TCA-α/β-D-glucopyranosyl o-(hex-5-yn-1-yl)benzoate | Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside | (Ph₃P)AuOTf (cat.), CH₂Cl₂, rt | Protected Benzyl Chitobioside Derivative | 92% | |

| --- | --- | --- | --- | --- | --- |

This table shows an example of a gold-catalyzed glycosylation for chitobiose derivative synthesis.

Regioselective Synthesis of Chitobiose Derivatives

The regioselective formation of the 1→4 linkage requires a glycosyl acceptor with a single free hydroxyl group at the C-4 position, while all other hydroxyl groups are masked with protecting groups. Achieving this selective protection is a central challenge in oligosaccharide synthesis. nih.gov

One common strategy involves the use of a 4,6-O-benzylidene acetal (B89532) to protect both the C-4 and C-6 hydroxyls simultaneously. Reductive opening of this acetal, for example with NaCNBH₃-HCl, can be controlled to regioselectively expose the C-4 hydroxyl group while leaving a benzyl ether at the C-6 position, thus generating the required acceptor. Another approach is to exploit the differential reactivity of the hydroxyl groups, where the primary C-6 hydroxyl can be selectively protected with a bulky silyl (B83357) ether (e.g., TBDPS), followed by protection of the remaining hydroxyls, and finally selective deprotection of another position to create the acceptor. The synthesis of chitobiose derivatives often relies on the preparation of such a precisely functionalized acceptor, which is then coupled with a suitable glycosyl donor.

Protecting Group Chemistry in the Synthesis of N-Acetyl-β-chitobiosides

The successful synthesis of a complex molecule like Benzyl N,N'-di-acetyl-β-chitobioside is critically dependent on an effective protecting group strategy. pressbooks.pub Protecting groups are used to temporarily mask reactive functional groups, primarily the hydroxyl and amino groups, to prevent undesired side reactions and to direct the reaction to a specific site. organic-chemistry.orgrsc.org In carbohydrate chemistry, these groups must be stable to a variety of reaction conditions and be removable selectively without affecting other parts of the molecule. pressbooks.pub

Protecting groups can be classified as permanent or temporary. pressbooks.pub Permanent groups, such as benzyl ethers, are installed early in the synthesis and are robust enough to survive multiple steps, only being removed at the end of the sequence. jocpr.com Temporary groups, like acetyl or levulinoyl esters, are used to mask a hydroxyl group for a few steps before being selectively removed to allow for further functionalization, such as chain elongation. nih.govjocpr.com

Orthogonal Protection Strategies for Hydroxyl Groups

An orthogonal protection strategy is one in which several different types of protecting groups are used in the same molecule, each of which can be removed by a specific set of reagents without affecting the others. pressbooks.pub This approach is essential for the synthesis of branched or complex oligosaccharides as it allows for the precise and sequential unmasking of specific hydroxyl groups.

A typical orthogonal set for glucosamine building blocks might include:

Benzyl (Bn) ethers: Stable to a wide range of conditions, removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). jocpr.com

Silyl ethers (e.g., TBDMS, TBDPS, TIPS): Bulky groups often used for primary hydroxyls (C-6). TBDMS (tert-butyldimethylsilyl) is removed by fluoride (B91410) ions (e.g., TBAF) or acid, while the bulkier TBDPS (tert-butyldiphenylsilyl) is more acid-stable. nih.gov

Acyl esters (e.g., Acetyl (Ac), Benzoyl (Bz)): Removed under basic conditions (e.g., NaOMe in MeOH). They also serve as participating groups when at C-2. jocpr.com

Levulinoyl (Lev) ester: Removed under mild, neutral conditions using hydrazine (B178648) acetate, leaving base-labile (e.g., acetyl) and acid-labile groups intact. nih.gov

Allyl (All) ether: Removed by palladium(0) catalysis. nih.gov

By employing such a strategy, a glycosyl acceptor can be prepared with, for example, benzyl ethers at C-3 and C-6, a temporary fluorous acetate at C-4, and an N-phthalimido group at C-2. After glycosylation at the C-4 position, the other positions can be selectively deprotected in any order to allow for further synthetic transformations. This level of control is fundamental to the construction of not only chitobiose derivatives but also more complex N-glycans. nih.govpressbooks.pub

| Protecting Group | Common Abbreviation | Typical Removal Conditions | Orthogonal To |

| Benzyl ether | Bn | H₂, Pd/C | Ac, Bz, TBDMS, Lev, Fmoc |

| tert-Butyldimethylsilyl ether | TBDMS | TBAF or mild acid (e.g., AcOH) | Bn, Ac, Bz, Lev |

| Acetyl ester | Ac | NaOMe/MeOH or NH₃/MeOH | Bn, TBDMS, Lev |

| Benzoyl ester | Bz | NaOMe/MeOH (slower than Ac) | Bn, TBDMS, Lev |

| Levulinoyl ester | Lev | Hydrazine acetate (NH₂NH₂·AcOH) | Bn, TBDMS, Ac, Bz |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Bn, Ac, TBDMS |

This table summarizes common orthogonal protecting groups used in oligosaccharide synthesis.

Selective N-Acetylation and Deprotection Techniques

The synthesis of N-acetylated chitooligosaccharides requires precise control over the regioselectivity of the acetylation reaction. Given that chitooligosaccharides possess both amino and hydroxyl groups, achieving selective N-acetylation without concurrent O-acetylation is a significant chemical challenge. The degree of N-acetylation in chitosan (B1678972) and its derivatives is a critical parameter that influences their biological activities. researchgate.netnih.gov

A common strategy involves the protection of hydroxyl groups prior to acetylation. However, methods for direct selective N-acetylation are highly sought after for their efficiency. One straightforward and environmentally friendly approach involves the reaction of an amine with an acylating agent like acetic anhydride (B1165640) under catalyst-free conditions, often at room temperature. orientjchem.org This method's mildness and simple work-up procedure make it advantageous. orientjchem.org

For oligosaccharides like chitohexaose, selective N-acetylation can be performed to generate a library of compounds with varying degrees of acetylation. researchgate.net These fractions can then be separated and purified using techniques such as ion-exchange chromatography. researchgate.net The precise pattern of acetylation is often confirmed by mass spectrometry. researchgate.net

The deprotection of hydroxyl groups, if protected during synthesis, is the final step. The choice of protecting group dictates the deprotection conditions. For instance, silyl ethers can be removed with fluoride ions, while ester groups are cleaved under basic conditions. For benzyl ethers, a common "permanent" protecting group, removal is typically achieved through catalytic hydrogenolysis. nih.govnih.gov

Table 1: Comparison of N-Acetylation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct N-Acetylation | Acetic Anhydride | Room Temperature, Catalyst-Free | Eco-friendly, Mild, Simple work-up orientjchem.org | Potential for O-acetylation side reactions if not optimized |

| Protected N-Acetylation | 1. Protecting Agent (e.g., Silyl chloride) 2. Acetic Anhydride 3. Deprotecting Agent (e.g., TBAF) | Multi-step process with specific conditions for each step | High selectivity, avoids O-acetylation | Requires additional protection/deprotection steps, increasing synthesis length |

| Enzymatic N-Acetylation | Acetyl-CoA, N-acetyltransferase | Aqueous buffer, physiological pH | High specificity | Enzyme availability and stability can be limiting |

Role of the Benzyl Group as a Persistent Protecting Group and Functional Handle

In the complex, multi-step synthesis of oligosaccharides, the choice of protecting groups is paramount. Benzyl (Bn) ethers are frequently employed as "persistent" or "permanent" protecting groups for hydroxyl functionalities due to their stability across a wide range of reaction conditions. nih.govnih.gov They are robust enough to withstand both acidic and basic environments typically used for the removal of other, more labile protecting groups like acetates or silyl ethers. nih.gov This chemical robustness allows for complex synthetic sequences to be performed on other parts of the molecule without disturbing the benzylated hydroxyls. nih.gov

The standard method for introducing benzyl groups is the Williamson ether synthesis, which involves treating the alcohol with a strong base like sodium hydride (NaH) followed by benzyl bromide (BnBr). nih.gov The removal of benzyl groups is most commonly accomplished at the final stages of synthesis via catalytic hydrogenolysis (e.g., using palladium on carbon, H₂/Pd-C), a reaction that cleaves the benzyl ether to reveal the free hydroxyl group. nih.gov

In the context of Benzyl N,N'-di-acetyl-β-chitobioside, the benzyl group at the anomeric position (C-1) serves a dual purpose. Firstly, it acts as a protecting group for the anomeric hydroxyl. Secondly, and more importantly, it functions as a stable glycoside linkage that can, under certain conditions, act as a functional handle. While typically removed at the end of a synthesis, the anomeric benzyl group can be strategically cleaved to generate a glycosyl donor for further elongation of the carbohydrate chain. This strategic utility, combined with its general stability, makes the benzyl group an indispensable tool in carbohydrate chemistry. acs.orgbidmc.org

Chemoenzymatic Synthesis of Benzyl N,N'-di-acetyl-β-chitobioside Scaffolds

Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions to produce complex molecules with high efficiency and purity. frontiersin.orgnih.gov This approach is particularly powerful for the synthesis of chitooligosaccharides (COS) and their derivatives. frontiersin.orgnih.gov

A typical chemoenzymatic route to a scaffold like Benzyl N,N'-di-acetyl-β-chitobioside might begin with the enzymatic degradation of chitin (B13524), a natural and abundant polymer of N-acetyl-D-glucosamine (GlcNAc), to produce chitooligosaccharides of a specific length, such as chitobiose. frontiersin.org Enzymes like chitinases or N-acetylglucosaminidases can be employed for this purpose. frontiersin.org These enzymes can exhibit both hydrolytic activity (breaking down the polymer) and transglycosylation activity (forming new glycosidic bonds). frontiersin.org

Once the desired chitobiose backbone is obtained, chemical methods are used for its modification. For example, a β-linked benzyl group can be introduced at the anomeric center via a Koenigs-Knorr reaction or by using a trichloroacetimidate donor with benzyl alcohol. Subsequently, if any amino groups are not acetylated, they can be selectively acetylated chemically. orientjchem.org

Alternatively, a "building-block" approach can be used where chemically synthesized GlcNAc derivatives act as substrates for enzymes. For instance, a benzyl N-acetylglucosaminide derivative could be used as an acceptor for a glycosyltransferase enzyme, such as the NodC protein from Mesorhizobium loti, which would add a second GlcNAc unit to form the chitobioside structure. universiteitleiden.nl This method demonstrates the specificity of enzymes for acceptors with β-linked hydrophobic groups. universiteitleiden.nl

Table 2: Exemplary Chemoenzymatic Synthesis Steps

| Step | Method Type | Description | Key Advantage |

|---|---|---|---|

| 1. Oligosaccharide Generation | Enzymatic | Controlled hydrolysis of chitin using chitinase (B1577495) to yield chitobiose. frontiersin.org | Produces the desired backbone with high specificity and degree of polymerization control. |

| 2. Glycosylation | Chemical | Reaction of the chitobiose with benzyl alcohol under glycosylation-promoting conditions to install the anomeric benzyl group. | Creates the stable benzyl glycoside linkage. |

| 3. Final Acetylation | Chemical | If necessary, treatment with acetic anhydride to ensure full N-acetylation. orientjchem.org | Completes the target molecule's structure. |

Total Synthesis of Complex Glycans Incorporating Benzyl N,N'-di-acetyl-β-chitobioside Subunits

Benzyl N,N'-di-acetyl-β-chitobioside and related activated donors are crucial building blocks in the total synthesis of complex glycans and glycoproteins. nih.gov The chitobiose unit is the core structure of N-linked glycans, which are ubiquitous in eukaryotes and play critical roles in protein folding, stability, and cell signaling. mdpi.com

In many total synthesis campaigns, a simplified chitobiose unit is first incorporated to establish and validate a synthetic route before proceeding with more complex, naturally occurring glycan structures. nih.gov For example, in the total synthesis of human granulocyte-macrophage colony-stimulating factor (GM-CSF) and human luteinizing hormone (β-hLH), a chitobiose moiety was used as a model glycan. nih.gov

The synthesis strategy often involves activating the chitobioside unit as a glycosyl donor (e.g., as a trichloroacetimidate, glycosyl fluoride, or thio-glycoside) and then coupling it to a suitable aglycone, which could be an amino acid (like asparagine), a peptide, or another sugar molecule. rsc.org The choice of protecting groups on the chitobioside donor is critical to ensure high yield and stereoselectivity in the glycosylation reaction. bidmc.orgresearchgate.net Following the key glycosylation step, the remaining protecting groups are removed, and the aglycone may be further elaborated to complete the synthesis of the target natural product. rsc.org The successful incorporation of these chitobioside subunits is a testament to the advanced state of modern carbohydrate chemistry, enabling the construction of homogeneously glycosylated proteins for detailed biological study. nih.gov

Sophisticated Structural Elucidation and Analytical Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of oligosaccharides in solution. It provides insights into the covalent structure, configuration, and conformation of the molecule.

2D NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Proton and Carbon Assignment

A complete assignment of all proton (¹H) and carbon (¹³C) resonances is the first step in the detailed NMR analysis of a carbohydrate. This is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

Correlation Spectroscopy (COSY) : This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). In N,N'-diacetyl-b-chitobioside, COSY spectra would show correlations between adjacent protons within each N-acetylglucosamine (GlcNAc) residue, allowing for the tracing of the spin systems from H-1 to H-6.

Total Correlation Spectroscopy (TOCSY) : TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupled network. This is particularly useful for identifying all the protons belonging to a single sugar residue, even if some of the direct couplings are not resolved in the COSY spectrum.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C. This allows for the unambiguous assignment of the carbon atom corresponding to each proton.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for sequencing the oligosaccharide, as it can show correlations between the anomeric proton of one residue and the carbon atom of the glycosidic linkage on the adjacent residue. For Benzyl (B1604629) N,N'-di-acetyl-b-chitobioside, HMBC would be key in confirming the linkage between the two GlcNAc units and the attachment of the benzyl group to the anomeric position of the reducing end.

A study on N,N'-diacetylchitobiose reported the following ¹H NMR chemical shifts for the acetyl groups: δ 2.08 (s) and δ 2.05 (s). mdpi.com A more detailed analysis using 2D NMR techniques would allow for the assignment of all proton and carbon signals as illustrated in the hypothetical data table below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for N,N'-diacetyl-b-chitobioside Note: This table is illustrative and based on typical chemical shift ranges for similar compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| GlcNAc (Reducing End) | ||

| H-1 | ~4.6 | ~95 |

| H-2 | ~3.9 | ~56 |

| H-3 | ~3.7 | ~74 |

| H-4 | ~3.6 | ~70 |

| H-5 | ~3.8 | ~76 |

| H-6a | ~3.9 | ~61 |

| H-6b | ~3.7 | |

| N-Acetyl CH₃ | 2.05 | ~23 |

| N-Acetyl C=O | ~175 | |

| GlcNAc' (Non-reducing End) | ||

| H-1' | ~4.5 | ~102 |

| H-2' | ~3.8 | ~56 |

| H-3' | ~3.6 | ~73 |

| H-4' | ~3.5 | ~70 |

| H-5' | ~3.7 | ~76 |

| H-6a' | ~3.8 | ~61 |

| H-6b' | ~3.6 | |

| N-Acetyl CH₃' | 2.08 | ~23 |

NOESY and ROESY Experiments for Inter-Residue Proximity and Solution Conformation

While COSY and TOCSY provide information about through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds.

NOESY : This experiment is crucial for determining the three-dimensional structure of oligosaccharides in solution. Inter-residue NOEs, particularly between the anomeric proton of one residue and protons on the aglycone of the adjacent residue, are used to determine the conformation around the glycosidic linkage. For Benzyl N,N'-di-acetyl-b-chitobioside, NOESY would reveal proximities between the protons of the benzyl group and the protons of the first GlcNAc residue, as well as between the protons of the two GlcNAc residues.

ROESY : For molecules of intermediate size, the NOE can be close to zero, making it difficult to detect. In such cases, ROESY is a more reliable experiment as the Rotating-frame Overhauser Effect is always positive.

The pattern of inter-residue NOEs or ROEs allows for the determination of the torsional angles φ (phi) and ψ (psi) that define the conformation of the glycosidic linkage.

Deuterium Exchange and Temperature Dependence Studies for Hydrogen Bonding Networks

The amide protons of the N-acetyl groups can participate in hydrogen bonding, which plays a significant role in stabilizing the conformation of the oligosaccharide.

Deuterium Exchange : When the sample is dissolved in a deuterated solvent such as D₂O, the amide protons will exchange with deuterium. The rate of this exchange is dependent on the solvent accessibility of the amide proton. Protons that are involved in strong intramolecular hydrogen bonds will exchange more slowly. By monitoring the disappearance of the amide proton signals in the ¹H NMR spectrum over time, information about the hydrogen bonding network can be obtained.

Temperature Dependence Studies : The chemical shift of a proton involved in a hydrogen bond is often temperature-dependent. mdpi.com A small temperature coefficient (dδ/dT, typically < 3 ppb/K) is indicative of a proton that is sequestered from the solvent, often due to its involvement in a stable intramolecular hydrogen bond. Conversely, a large negative temperature coefficient suggests that the proton is exposed to the solvent. Variable-temperature (VT) NMR studies on N,N'-diacetylchitobiose have been used to investigate the intramolecular hydrogen bonding of the acetyl groups. nih.gov

Advanced Mass Spectrometry for Structural Confirmation and Glycan Mapping

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, elemental composition, and structure of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

ESI and MALDI are "soft" ionization techniques that allow for the analysis of large, non-volatile biomolecules like oligosaccharides with minimal fragmentation.

ESI-MS : In ESI, the sample is dissolved in a solvent and sprayed through a capillary at high voltage, producing charged droplets from which ions are generated. ESI is particularly useful for analyzing samples from liquid chromatography (LC) and can produce multiply charged ions, which allows for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range.

MALDI-Time of Flight (TOF) MS : In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, typically forming singly charged ions. MALDI is known for its high sensitivity and tolerance to buffers and salts. The TOF analyzer measures the mass-to-charge ratio based on the time it takes for ions to travel a fixed distance.

Both techniques would be used to confirm the molecular weight of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Sequence Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID) or other methods, and the analysis of the resulting product ions. The fragmentation pattern provides detailed structural information.

For this compound, MS/MS analysis would be expected to show characteristic glycosidic bond cleavages (B- and Y-ions) and cross-ring cleavages (A- and X-ions). The fragmentation would confirm the sequence of the two GlcNAc residues and the identity of the benzyl aglycone. For instance, the loss of the benzyl group and the sequential loss of the N-acetylglucosamine units would be observed. The fragmentation of the N-acetylated chitooligomers provides a wealth of information for sequencing and linkage analysis.

Table 2: Expected Major Fragment Ions in MS/MS of this compound Note: This table is illustrative of the expected fragmentation pattern.

| Ion Type | Description |

|---|---|

| [M+Na]⁺ | Sodium adduct of the intact molecule |

| Y₁ | GlcNAc-Benzyl + Na⁺ |

| B₂ | GlcNAc-GlcNAc + Na⁺ |

| Y₀ | Benzyl group |

By combining these advanced NMR and MS techniques, researchers can build a comprehensive and detailed picture of the structure and conformation of this compound, which is essential for understanding its biological function.

Isotope Labeling Strategies for Mechanistic Interrogations

Isotope labeling is a powerful tool for tracing metabolic pathways, elucidating enzymatic mechanisms, and aiding in structural analysis through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For Benzyl N,N'-di-acetyl-β-chitobioside, labeling strategies can be designed to incorporate stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into specific locations within the molecule.

Mechanistic studies of glycosyltransferases or glycoside hydrolases often employ isotopically labeled substrates to follow the fate of the molecule through the enzymatic reaction. A common strategy involves the synthesis of the chitobiose portion of the molecule using precursors enriched with stable isotopes. For instance, ¹³C-labeled N-acetylglucosamine (GlcNAc) can be used as a starting material in a chemo-enzymatic synthesis to produce a fully ¹³C-labeled chitobiose backbone. This allows researchers to monitor changes in the chemical environment of each carbon atom during enzymatic processing using ¹³C-NMR.

Alternatively, selective labeling can be achieved. Deuterium can be introduced into the benzyl group by using deuterated benzyl alcohol during the glycosylation step of the synthesis. This would be particularly useful for studying interactions where the benzyl group plays a specific role or for assigning signals in complex NMR spectra. Similarly, the N-acetyl groups can be labeled using ¹³C- or ¹⁵N-labeled acetic anhydride (B1165640).

These labeling strategies provide researchers with the tools to ask highly specific questions about the molecular interactions and transformations of Benzyl N,N'-di-acetyl-β-chitobioside.

| Labeling Strategy | Isotope | Precursor | Purpose |

| Backbone Labeling | ¹³C | ¹³C-N-acetylglucosamine | Tracing the chitobiose core in enzymatic reactions |

| Benzyl Group Labeling | ²H | Deuterated Benzyl Alcohol | Probing interactions of the aglycone or spectral assignment |

| Acetyl Group Labeling | ¹³C, ¹⁵N | Labeled Acetic Anhydride | Investigating the role of the N-acetyl groups in binding |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Infrared (FTIR) Spectroscopy: The FTIR spectrum of Benzyl N,N'-di-acetyl-β-chitobioside is expected to exhibit a series of characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups. The N-H stretching of the amide groups typically appears in the same region. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule are expected around 2800-3100 cm⁻¹.

Crucially, strong absorption bands corresponding to the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) vibrations would be observed around 1650 cm⁻¹ and 1550 cm⁻¹, respectively, confirming the presence of the N-acetyl groups. nih.gov The region between 1000 and 1200 cm⁻¹ is the "fingerprint region" for carbohydrates, containing complex C-O and C-C stretching vibrations of the pyranose rings and the glycosidic bond. nih.gov

| Spectral Region (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | O-H and N-H stretch | Hydroxyl and Amide |

| 2800-3100 | C-H stretch | Aliphatic and Aromatic |

| ~1650 | Amide I (C=O stretch) | N-acetyl |

| ~1550 | Amide II (N-H bend) | N-acetyl |

| 1000-1200 | C-O, C-C stretch | Pyranose rings, Glycosidic bond |

X-ray Crystallography for Crystalline State Conformation and Hydrogen Bond Networks

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state, providing precise information on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov While a specific crystal structure for Benzyl N,N'-di-acetyl-β-chitobioside is not publicly available, the principles of carbohydrate crystallography allow for a detailed prediction of its structural features. acs.org

Obtaining a single crystal suitable for X-ray diffraction would reveal the precise conformation of the two N-acetylglucosamine rings and the orientation of the β-(1→4) glycosidic linkage. The benzyl group, being relatively bulky, would significantly influence the crystal packing, likely participating in π-stacking interactions with neighboring molecules.

A key feature of carbohydrate crystal structures is the extensive network of hydrogen bonds. nih.govlibretexts.org The hydroxyl groups and the amide groups of Benzyl N,N'-di-acetyl-β-chitobioside would act as both hydrogen bond donors and acceptors, creating a complex three-dimensional lattice. nih.gov These hydrogen bond networks are crucial for the stability of the crystal. Analysis of the crystal structure would provide invaluable data for computational modeling and for understanding the conformational preferences of this important disaccharide derivative. The crystal structure of chitobiose itself in complex with proteins has been determined, revealing the conformational flexibility of the glycosidic linkage. rcsb.orgpdbj.org

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomer Separation in Research Quantities

In a research context, ensuring the purity of a compound like Benzyl N,N'-di-acetyl-β-chitobioside is paramount. Chromatographic and electrophoretic techniques are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic carbohydrates. Due to the lack of a strong chromophore in the chitobiose portion of the molecule, standard UV-Vis detection at low wavelengths can be challenging. However, the presence of the benzyl group allows for sensitive detection using a UV-Vis detector, typically around 254 nm. This enables the quantification of the compound and the detection of impurities that also contain an aromatic ring.

For a more universal detection method that is not reliant on the presence of a chromophore, an Evaporative Light Scattering Detector (ELSD) is highly suitable. spkx.net.cnnih.gov ELSD detects any non-volatile analyte, making it ideal for carbohydrate analysis. A typical HPLC-ELSD method for Benzyl N,N'-di-acetyl-β-chitobioside would likely employ a hydrophilic interaction chromatography (HILIC) column with a gradient of acetonitrile (B52724) and water as the mobile phase. shimadzu.com This setup would allow for the separation of the desired product from starting materials, incompletely reacted intermediates, and any anomeric isomers (α-glycoside) that may have formed during synthesis.

| HPLC Method | Column Type | Mobile Phase | Detector | Application |

| Reversed-Phase | C18 | Acetonitrile/Water | UV-Vis (254 nm) | Purity assessment, detection of aromatic impurities |

| HILIC | Amide or Amino | Acetonitrile/Water | ELSD | Purity assessment, separation of isomers, universal detection |

Capillary Electrophoresis (CE) is a powerful separation technique that offers extremely high resolution and requires minimal sample volume. acs.org For neutral carbohydrates like Benzyl N,N'-di-acetyl-β-chitobioside, CE is typically performed at high pH (e.g., using a borate (B1201080) buffer) to induce a partial negative charge on the hydroxyl groups, allowing them to migrate in the electric field. nih.gov

CE is particularly adept at separating isomers. acs.org It could readily distinguish between the desired β-anomer and any contaminating α-anomer of Benzyl N,N'-di-acetyl-β-chitobioside. Furthermore, CE can separate oligosaccharides based on their degree of polymerization, which would be useful in analyzing any side products from the synthesis. nih.govnih.gov For enhanced sensitivity, the compound could be derivatized with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonate (APTS), followed by laser-induced fluorescence (LIF) detection, a common and highly sensitive method for glycan analysis. nih.gov

Role in Mechanistic Enzymatic Studies and Glycan Biosynthesis Research

As a Substrate for Glycosyl Hydrolases (e.g., Chitinases, β-N-acetylhexosaminidases)

Glycosyl hydrolases are a broad class of enzymes that catalyze the cleavage of glycosidic bonds. Benzyl (B1604629) N,N'-di-acetyl-β-chitobioside serves as an effective substrate for several members of this family, particularly chitinases and β-N-acetylhexosaminidases, which are involved in the degradation of chitin (B13524), the second most abundant polysaccharide in nature. mdpi.com

Investigating Substrate Specificity and Binding Site Architecture

The interaction of Benzyl N,N'-di-acetyl-β-chitobioside with glycosyl hydrolases provides a window into their substrate specificity and the architecture of their active sites. The benzyl group, while not a natural component of chitin, allows for the study of how non-native aglycones influence enzyme binding and activity.

For instance, studies on chitinases from various sources, such as Bacillus species, have utilized chromogenic analogs of chitobiose to probe substrate preferences. researchgate.net While not identical, these studies highlight the general approach of using modified substrates to understand how different structural features are accommodated within the enzyme's binding pocket. The binding of these substrates is often governed by a series of subsites within the enzyme's active site, a concept that has been extensively reviewed for various glycosyl hydrolases. nih.gov The nomenclature for these subsites helps to delineate the binding interactions along the carbohydrate chain. nih.gov

Research on a chitinase (B1577495) from Bacillus thuringiensis, BthChi74, demonstrated its ability to hydrolyze the artificial substrate 4-nitrophenyl N,N′-diacetyl-β-d-chitobioside, a compound structurally related to Benzyl N,N'-di-acetyl-β-chitobioside. nih.gov This study, along with others, underscores the utility of such synthetic substrates in characterizing the kinetic parameters and hydrolytic capabilities of chitinases. nih.gov The conservation of key aromatic residues, like tryptophan, in the substrate-binding sites of these enzymes is crucial for the processive degradation of chitin chains. nih.gov

Similarly, β-N-acetylhexosaminidases, which cleave terminal N-acetylhexosamine residues, have been studied using various substrates to understand their specificity. These enzymes, primarily from glycoside hydrolase family 20 (GH20), are known to be involved in the metabolism of N-acetylated carbohydrates. mdpi.comnih.gov The benzyl group in Benzyl N,N'-di-acetyl-β-chitobioside can provide insights into the aglycone specificity of these enzymes, complementing studies that use p-nitrophenyl-based substrates to determine kinetic parameters like kcat/KM. nih.gov

Elucidation of Enzyme Catalytic Mechanisms through Substrate Analogues

Substrate analogues are indispensable tools for elucidating the catalytic mechanisms of enzymes. Benzyl N,N'-di-acetyl-β-chitobioside and its derivatives can act as mechanistic probes for glycosyl hydrolases. The enzymatic cleavage of the glycosidic bond in this substrate can be monitored to understand the stereochemical course of the reaction (inverting or retaining) and to identify key catalytic residues.

β-N-acetylhexosaminidases of the GH20 family employ a distinct substrate-assisted catalytic mechanism where the 2-acetamido group of the substrate participates as a nucleophile. mdpi.com The use of substrates like Benzyl N,N'-di-acetyl-β-chitobioside allows researchers to study this mechanism in detail. The benzyl aglycone can influence the rate of both the glycosylation and deglycosylation steps of the catalytic cycle.

Applications in Glycosyltransferase Reaction Mechanisms

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated donor substrate to an acceptor molecule. Benzyl N,N'-di-acetyl-β-chitobioside can function as an acceptor substrate in these reactions, enabling the study of glycosyltransferase specificity and mechanism.

Probing Glycosyltransferase Donor and Acceptor Specificities

The ability of a glycosyltransferase to utilize Benzyl N,N'-di-acetyl-β-chitobioside as an acceptor provides direct information about its acceptor specificity. For example, in the study of sialyltransferases, which transfer sialic acid, various analogues of acceptor substrates are used to probe their specificity. nih.gov While this specific study did not use Benzyl N,N'-di-acetyl-β-chitobioside, it exemplifies the general strategy of using modified acceptors to map the active site requirements of these enzymes. nih.gov

In a similar vein, the enzymatic activity of β1,3-N-acetylgalactosaminyltransferase 2 (B3GALNT2) has been assayed using GlcNAcβ1-O-benzyl as an acceptor substrate, which is structurally similar to one half of Benzyl N,N'-di-acetyl-β-chitobioside. nih.gov This demonstrates the utility of benzyl-derivatized saccharides in characterizing the acceptor specificity of glycosyltransferases involved in the synthesis of important glycan structures. nih.gov

Studying Transglycosylation Reactions

Some glycosyl hydrolases can also catalyze transglycosylation reactions, where a glycosyl unit is transferred from a donor to an acceptor other than water. β-N-acetylhexosaminidases have been shown to catalyze the synthesis of oligosaccharides through transglycosylation. mdpi.comnih.gov In these reactions, Benzyl N,N'-di-acetyl-β-chitobioside could potentially serve as either a donor (after initial cleavage) or an acceptor, allowing for the synthesis of novel oligosaccharides. The benzyl group can be advantageous in these studies as it facilitates product detection and purification via methods like reversed-phase HPLC. nih.gov

Development of Enzyme Activity Assays Utilizing Benzyl N,N'-di-acetyl-β-chitobioside

The chromogenic or fluorogenic potential of the benzyl group upon cleavage makes Benzyl N,N'-di-acetyl-β-chitobioside and its derivatives suitable for the development of continuous or endpoint enzyme activity assays. While direct chromogenic properties are not inherent to the benzyl group itself, its release can be coupled to a secondary detection method.

A more common approach involves the use of substrates with a p-nitrophenyl (pNP) group, which releases a colored product upon hydrolysis. For example, the activity of the chitinase BthChi74 was determined using 4-nitrophenyl N,N′-diacetyl-β-d-chitobioside [4NP-(GlcNAc)2]. nih.gov The principle of this assay, monitoring the release of the aglycone, is directly transferable to assays using benzyl-derivatized substrates, where the released benzyl alcohol could be quantified by HPLC or other analytical techniques.

Furthermore, assays for acetyltransferases have been developed based on the detection of coenzyme A (CoA) released during the transfer of an acetyl group. nih.govresearchgate.net While not directly involving Benzyl N,N'-di-acetyl-β-chitobioside as the primary substrate, these methods highlight the diversity of assay principles available in glycobiology research. nih.govresearchgate.net The use of Benzyl N,N'-di-acetyl-β-chitobioside in coupled enzyme assays, where its hydrolysis product becomes a substrate for a second, easily detectable reaction, is another potential application.

Benzyl N,N'-di-acetyl-β-chitobioside: A Tool in Glycobiology

Benzyl N,N'-di-acetyl-β-chitobioside is a synthetic carbohydrate compound that serves as a valuable reagent in the field of glycobiology. nih.govresearchgate.net Specifically, it plays a role in the study of enzymes that modify and degrade complex sugars, known as glycans. This article will focus on the chemical nature of Benzyl N,N'-di-acetyl-β-chitobioside and its application in mechanistic enzymatic studies and research into glycan biosynthesis, with a particular emphasis on its contribution to understanding chitin degradation pathways.

Benzyl N,N'-di-acetyl-β-chitobioside is primarily utilized as a substrate in assays for specific glycoside hydrolase enzymes, particularly chitinases. The compound consists of two N-acetylglucosamine (GlcNAc) units linked together, forming a chitobiose core, which is then attached to a benzyl group via a glycosidic bond. This structure mimics the natural substrates of chitinases, which are polymers of GlcNAc.

In enzymatic studies, the hydrolysis of Benzyl N,N'-di-acetyl-β-chitobioside by a chitinase cleaves the glycosidic bond, releasing benzyl alcohol and N,N'-diacetyl-β-chitobiose. The rate of this reaction can be monitored by detecting the released benzyl alcohol, often through secondary enzymatic reactions or chromatographic methods. This allows researchers to determine the kinetic parameters of the enzyme, such as its Michaelis constant (K_m) and maximum velocity (V_max), providing insights into the enzyme's efficiency and affinity for its substrate.

While direct research findings detailing the use of Benzyl N,N'-di-acetyl-β-chitobioside are not as prevalent in publicly available literature as for its chromogenic and fluorogenic counterparts, its application follows the same principles. For instance, studies on chitinases from various organisms, such as Bacillus thuringiensis, often employ artificial substrates like 4-nitrophenyl N,N′-diacetyl-β-d-chitobioside to characterize enzyme activity. nih.gov The benzyl derivative serves a similar purpose, acting as a tool to investigate enzyme mechanisms, screen for potential inhibitors, and understand the structural requirements of the enzyme's active site.

Table 1: Properties of Benzyl N,N'-di-acetyl-β-chitobioside

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₄N₂O₁₁ | researchgate.net |

| Molecular Weight | 514.52 g/mol | researchgate.net |

| Appearance | Solid | cymitquimica.com |

| Primary Application | Biochemical reagent for glycobiology research | nih.govresearchgate.net |

Contributions to Understanding Chitin Degradation Pathways

Chitin, a major component of fungal cell walls and the exoskeletons of arthropods, is the second most abundant polysaccharide in nature. Its degradation is a critical process in global carbon and nitrogen cycling and is carried out by a variety of organisms equipped with chitinolytic enzymes. The primary enzymes involved are chitinases, which break down chitin into smaller oligosaccharides, and β-N-acetylglucosaminidases, which further degrade these oligomers into monomeric N-acetylglucosamine.

The study of chitin degradation pathways relies on the ability to detect and quantify the activity of these enzymes. Synthetic substrates like Benzyl N,N'-di-acetyl-β-chitobioside are instrumental in this research. By providing a defined and easily measurable substrate, researchers can:

Identify and Characterize Chitinolytic Enzymes: Organisms that produce enzymes capable of hydrolyzing Benzyl N,N'-di-acetyl-β-chitobioside can be identified as having chitinolytic activity. This is a crucial first step in isolating and characterizing the specific enzymes involved in the degradation pathway.

Investigate Regulatory Mechanisms: The expression and activity of chitinases are often regulated by the presence of chitin or its degradation products. Synthetic substrates can be used to study these regulatory mechanisms in a controlled laboratory setting.

For example, research on the chitinolytic system of marine bacteria has utilized various substrates to understand how these organisms break down chitin. scielo.br While specific data on Benzyl N,N'-di-acetyl-β-chitobioside is not detailed, the principles of its use are foundational to such studies. The enzymatic cleavage of this substrate provides a proxy for the degradation of natural chitin, allowing for the detailed investigation of the enzymes that constitute the chitin degradation pathway.

Applications in Complex Oligosaccharide and Glycoconjugate Synthesis and Chemical Biology

As a Key Building Block for Higher Oligosaccharides and Polysaccharides

The synthesis of chitooligosaccharides—chains of N-acetylglucosamine units—is crucial for studying their biological functions, including their roles in plant defense, morphogenesis, and as signaling molecules. Benzyl (B1604629) N,N'-di-acetyl-β-chitobioside is an ideal precursor for the stepwise synthesis of these larger molecules.

The benzyl group at the anomeric carbon prevents the disaccharide from self-reacting. The other hydroxyl groups on the sugar rings can be selectively activated to become "glycosyl donors," which can then react with a "glycosyl acceptor" (another sugar molecule) to form a longer chain. This process can be repeated iteratively to build chitooligosaccharides of defined length and sequence. researchgate.net Solid-phase synthesis, where the growing oligosaccharide is attached to a polymer support, is an efficient method that often employs such protected building blocks. benthamscience.com For instance, N-benzyloxycarbonyl (Cbz) protected trichloroacetimidate (B1259523) donors, synthesized from precursors like benzyl chitobioside, are used in iterative glycosylation reactions to create chitotetraose and other higher-order structures. researchgate.netbenthamscience.com

Table 1: Examples of Higher Oligosaccharides Synthesized Using Chitobiose Building Blocks

| Target Oligosaccharide | Synthetic Strategy | Precursor Type |

|---|---|---|

| Tri-N-acetyl-chitotriose | Stepwise glycosylation | Activated chitobiosyl donor |

| Tetra-N-acetyl-chitotetraose | Solid-phase iterative glycosylation | N-Cbz protected trichloroacetimidate donors |

This table illustrates common synthetic targets that utilize chitobiose derivatives as foundational units.

Incorporation into Glycopeptides and Glycoproteins as Synthetic Precursors

Glycosylation is a critical post-translational modification of proteins, influencing their folding, stability, and function. gracebio.combohrium.com The synthesis of homogeneous glycopeptides and glycoproteins, where every molecule has the exact same glycan structure, is essential for deciphering the precise roles of specific glycans. bohrium.com Chemoenzymatic synthesis is a powerful strategy to achieve this, combining chemical synthesis of a core glycopeptide with enzymatic extension of the glycan chain. nih.gov

In this approach, Benzyl N,N'-di-acetyl-β-chitobioside can be used to synthesize a chitobiosyl-asparagine building block. This specialized amino acid is then incorporated into a peptide chain using standard solid-phase peptide synthesis. Following the synthesis of the peptide, the core glycan can be elaborated. Enzymes such as endo-β-N-acetylglucosaminidases (ENGases) can transfer entire complex N-glycans from a donor substrate onto the N-acetylglucosamine residue of the synthetic glycopeptide. nih.govnih.gov This method allows for the creation of complex glycoproteins with defined structures that would be impossible to obtain from natural sources.

Design and Synthesis of Glycomimetic Ligands and Enzyme Inhibitors (focus on chemical synthesis)

The enzymes that synthesize and degrade chitin (B13524) and chitooligosaccharides, such as chitinases, are important targets for the development of fungicides, pesticides, and therapeutics for diseases like asthma. researchgate.netnih.gov Benzyl N,N'-di-acetyl-β-chitobioside serves as an excellent scaffold for the rational design and chemical synthesis of inhibitors for these enzymes. nih.govslideshare.net

Starting with the basic chitobiose structure, which is recognized by the enzyme's active site, chemists can introduce various modifications to create a molecule that binds more tightly or irreversibly, thus inhibiting the enzyme. For example, the glycosidic bond can be replaced with a more stable linkage (e.g., a C-glycoside) to prevent hydrolysis, or functional groups can be added to interact with specific amino acid residues in the enzyme's active site. researchgate.net Structure-based design, using the crystal structure of the target enzyme, allows for the creation of highly potent and selective inhibitors. nih.govnih.gov A study on berberine-based chitinase (B1577495) inhibitors demonstrated how understanding the enzyme's binding pocket can guide the synthesis of derivatives with significantly improved inhibitory activity. nih.gov

Table 2: Examples of Chitinase Inhibitors Based on a Chitobiose Scaffold

| Inhibitor Class | Structural Modification | Target Enzyme Family |

|---|---|---|

| Allosamidin analogues | Cyclopentanoid aminocyclitol fused to the sugar | Glycoside Hydrolase Family 18 (GH18) |

| Thiazoline derivatives | Replacement of the oxazoline (B21484) ring with a thiazoline | GH18 Chitinases |

| C-glycosidic carbamates | Replacement of the O-glycosidic bond with a C-C bond | Insect Chitinases (e.g., OfHex1) |

This table showcases different classes of inhibitors designed from a chitobiose core structure, highlighting the chemical modifications used to achieve enzyme inhibition.

Development of Fluorescent and Affinity Probes based on Benzyl N,N'-di-acetyl-β-chitobioside

To study the interactions of carbohydrates in biological systems, researchers often use probes that are tagged with a fluorescent molecule or an affinity label (like biotin). These probes can be used to visualize the location of carbohydrate-binding proteins (lectins) in cells or to isolate them for further study. ox.ac.uknih.gov

Benzyl N,N'-di-acetyl-β-chitobioside is a useful starting point for the synthesis of such probes. The synthesis involves a multi-step chemical process. First, one of the hydroxyl groups on the sugar rings is selectively modified to introduce a linker arm. This linker provides a point of attachment for the desired tag and separates it from the carbohydrate to avoid interfering with binding. After the linker and tag are attached, the benzyl protecting group at the anomeric position can be removed. The resulting probe retains the chitobiose structure necessary for recognition by chitin-binding proteins. addgene.org Fluorescent probes are widely used to detect chitin in fungal cell walls or to study the activity of chitin-processing enzymes. nih.gov

Construction of Glycan Arrays and Microarrays for High-Throughput Binding Studies

Glycan microarrays are powerful tools for studying the interactions of proteins with a large number of different carbohydrates simultaneously. researchgate.netrsc.orgnih.gov These arrays consist of a solid surface, such as a glass slide, onto which a diverse library of glycans is immobilized. nih.gov They are used to profile the binding specificities of lectins, antibodies, and pathogens, providing crucial insights into their biological roles. nih.gov

The synthesis of the glycans for these arrays requires a method to attach them to the surface. Benzyl N,N'-di-acetyl-β-chitobioside is an ideal precursor for creating the necessary linked glycans. The synthesis involves the chemical removal of the anomeric benzyl group, typically through hydrogenolysis, to yield a free reducing sugar. This sugar is then reacted with a linker molecule that has a functional group (e.g., an amine or thiol) on its other end. This functional group is then used to covalently attach the chitobiose molecule to a chemically activated microarray slide. researchgate.netnih.gov This process allows for the creation of high-density arrays that can be used for high-throughput screening of glycan-protein interactions. gracebio.com

Table 3: Common Surface Chemistries for Glycan Immobilization

| Surface Chemistry | Linker Functional Group | Covalent Bond Formed |

|---|---|---|

| N-Hydroxysuccinimide (NHS)-ester | Amine | Amide |

| Epoxide | Amine | Amine |

| Maleimide | Thiol | Thioether |

This table outlines typical methods used to attach linker-modified glycans, derived from precursors like Benzyl N,N'-di-acetyl-β-chitobioside, to microarray surfaces.

Use in Metabolic Glycoengineering Strategies (focus on chemical modification pathways)

Metabolic glycoengineering is a technique used to modify the glycans on the surface of living cells by providing them with unnatural sugar precursors. frontiersin.orgnih.gov These precursors are taken up by the cells and incorporated into their glycan biosynthesis pathways, resulting in the display of modified sugars with unique chemical handles (e.g., azides or alkynes) on the cell surface. creative-proteomics.comthermofisher.com These handles can then be used for "click chemistry" reactions to attach probes or other molecules.

While Benzyl N,N'-di-acetyl-β-chitobioside itself cannot be directly used in metabolic glycoengineering due to the anomeric benzyl group, it serves as a critical starting material for the chemical synthesis of the necessary sugar analogues. uni-konstanz.de For example, the N-acetyl groups of the benzyl-protected chitobioside can be chemically removed and replaced with modified acyl groups containing bioorthogonal reporters, such as an azidoacetyl group. Following this modification, the anomeric benzyl group is cleaved to release the free, modified disaccharide. This unnatural sugar can then be fed to cells. If the cell's metabolic machinery can process the disaccharide, it may be incorporated into cellular glycoconjugates, enabling subsequent detection and analysis. mdpi.com This strategy allows for the investigation of complex metabolic pathways and the specific labeling of cellular components. creative-proteomics.comnih.gov

Computational and Theoretical Investigations of Benzyl N,n Di Acetyl β Chitobioside

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational tools for exploring the conformational flexibility of oligosaccharides like Benzyl (B1604629) N,N'-di-acetyl-β-chitobioside. nih.govacs.org The vast majority of this flexibility arises from the rotation around the glycosidic bonds that link the two N-acetylglucosamine (GlcNAc) residues. gu.se These rotations are defined by two main torsion angles, phi (φ) and psi (ψ).

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. acs.org Force fields specifically parameterized for carbohydrates, such as GLYCAM or the AMBER force field, are employed to accurately represent the interactions within the molecule and with its environment. nih.govnih.gov By simulating the molecule in different environments, such as in a vacuum or in an explicit solvent like water, researchers can understand how intermolecular interactions, particularly hydrogen bonding with water, influence the conformational preferences of the molecule. bibliotekanauki.plnih.gov

These simulations generate a trajectory of molecular conformations, which can be analyzed to identify the most stable, low-energy states and the transitions between them. The results are often visualized using a Ramachandran-like plot, which maps the potential energy as a function of the φ and ψ torsion angles. gu.se This exploration of the conformational space is crucial for understanding how Benzyl N,N'-di-acetyl-b-chitobioside presents itself for interaction with biological receptors. arxiv.org

| Torsion Angle | Atom Definition | Typical Value Range (Degrees) | Associated Conformation |

|---|---|---|---|

| φ (phi) | O5'–C1'–O4–C4 | 40° to 70° | Low-energy conformers stabilized by intra- and intermolecular hydrogen bonds. |

| ψ (psi) | C1'–O4–C4–C3 | -10° to 20° |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of Benzyl N,N'-di-acetyl-β-chitobioside. nih.govresearchgate.net Unlike MM methods, QC methods explicitly model the electrons in the system, allowing for the calculation of a wide range of electronic properties.

Key properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. researchgate.net

Molecular Electrostatic Potential (MESP): The MESP maps the electrostatic potential onto the electron density surface of the molecule. It visually identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For Benzyl N,N'-di-acetyl-β-chitobioside, negative potential is typically localized around the oxygen and nitrogen atoms, while positive potential is found near the hydroxyl and amide protons.

Atomic Charges: QC calculations can partition the total electron density among the atoms, yielding partial atomic charges. These charges are fundamental for understanding intramolecular and intermolecular electrostatic interactions, including hydrogen bonding.

These theoretical calculations help to rationalize the molecule's behavior in chemical reactions and its interaction with other molecules, providing a fundamental basis for its reactivity. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.95 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.85 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.10 eV | Relates to chemical stability and low reactivity. researchgate.net |

| Dipole Moment | 4.5 Debye | Indicates overall polarity of the molecule. |

Docking and Molecular Modeling of Ligand-Receptor Interactions Involving Chitobioside Motifs

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.govresearchgate.net For Benzyl N,N'-di-acetyl-β-chitobioside, potential receptors include enzymes like lysozyme (B549824) or chitinases, as well as carbohydrate-binding proteins known as lectins. nih.gov The goal of docking is to find the most stable binding pose of the ligand within the receptor's binding site. nih.gov

The process involves two main steps:

Sampling: Generating a large number of possible conformations and orientations (poses) of the ligand within the binding site. nih.gov

Scoring: Evaluating each pose using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted to be the most favorable binding mode. d-nb.info

Post-docking analysis reveals the key intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govyoutube.com For chitobioside motifs, hydrogen bonds between the acetamido and hydroxyl groups of the sugar and polar residues (e.g., Aspartate, Glutamate, Tryptophan) in the receptor's binding site are often critical. These computational models are essential for understanding the molecular basis of biological recognition and serve as a foundation for structure-based drug design. nih.govfrontiersin.orgfrontiersin.org

| Interacting Residue in Receptor | Interaction Type | Ligand Atom(s) Involved | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Tryptophan (Trp) 62 | Hydrophobic (Stacking) | Benzyl Ring | -8.5 |

| Aspartic Acid (Asp) 101 | Hydrogen Bond | Hydroxyl group on C6' | |

| Alanine (Ala) 107 | van der Waals | N-acetyl group | |

| Tyrosine (Tyr) 53 | Hydrogen Bond | Amide oxygen of N-acetyl group |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Quantum mechanical methods, especially DFT, combined with the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of molecules with a high degree of accuracy. nih.govnih.gov By calculating the magnetic shielding tensor for each nucleus in the optimized 3D structure of Benzyl N,N'-di-acetyl-β-chitobioside, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental spectra aids in the assignment of complex signals and can help distinguish between different conformers or stereoisomers. idc-online.comnih.gov Machine learning approaches are also emerging as powerful tools for rapid and accurate chemical shift prediction. mdpi.comncssm.edu

IR Frequencies: The vibrational frequencies that correspond to the absorption bands in an infrared (IR) spectrum can also be calculated theoretically. msu.edu After optimizing the molecular geometry, a frequency calculation is performed to find the normal modes of vibration. researchgate.net These calculations can predict the frequencies and intensities of key vibrational modes, such as O-H stretching, N-H stretching, C=O stretching of the amide groups, and vibrations of the glycosidic linkage. nih.gov Calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. nih.gov

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

|---|---|---|

| Anomeric H-1' | 4.65 | 4.72 |

| Anomeric H-1 | 4.52 | 4.59 |

| Benzyl CH₂ | 4.78 and 4.95 (diastereotopic) | 4.81 and 5.01 |

| N-Acetyl CH₃ | 1.95 and 2.05 | 1.99 and 2.08 |

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3450 - 3300 | O-H and N-H Stretching |

| 3050 - 2900 | C-H Stretching (Aromatic and Aliphatic) |

| 1660 - 1640 | C=O Stretching (Amide I) |

| 1560 - 1540 | N-H Bending (Amide II) |

| 1150 - 1050 | C-O-C Stretching (Glycosidic Linkage) |

Theoretical Insights into Glycosidic Bond Hydrolysis and Formation

The cleavage and formation of the glycosidic bond are fundamental reactions in carbohydrate chemistry. numberanalytics.com Theoretical methods provide a way to map the entire reaction pathway for these processes, offering mechanistic details that are difficult to observe experimentally.

Glycosidic Bond Hydrolysis: The acid-catalyzed hydrolysis of the β-(1→4) glycosidic bond is a critical process for the degradation of chitin (B13524) and its derivatives. researchgate.netjackwestin.com Computational studies can model this reaction by:

Protonation of the glycosidic oxygen atom.

Cleavage of the C1-O4 bond, leading to the formation of a transient oxocarbenium ion intermediate. This intermediate is planar at the anomeric carbon. khanacademy.org

Nucleophilic attack by a water molecule on the anomeric carbon, leading to the final hydrolyzed products.

Quantum mechanics (QM) and combined QM/MM methods are used to calculate the energy barriers (activation energies) for each step, identify the structure of the transition states, and confirm the stability of intermediates. nih.gov For enzyme-catalyzed hydrolysis by glycosidases, QM/MM simulations can model the reaction within the enzyme's active site, revealing the role of specific amino acid residues in catalysis. nih.govnih.gov